
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a brominating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. These interactions can modulate various biochemical pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used extensively in promoting organic transformations.
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine: Another compound with trifluoromethoxy groups, used in various chemical reactions.
Propriétés
Formule moléculaire |
C11H7BrF6O3 |
|---|---|
Poids moléculaire |
381.07 g/mol |
Nom IUPAC |
1-[3,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
IYNJTIMZSALAFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)

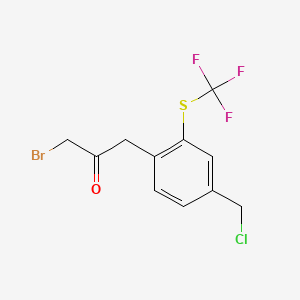

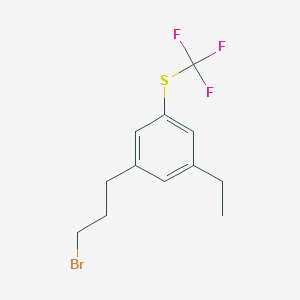

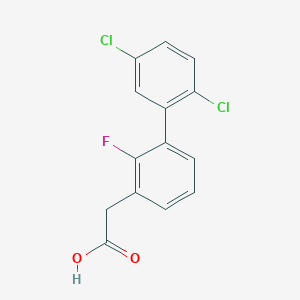
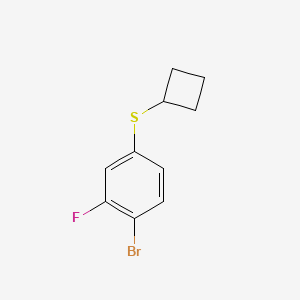

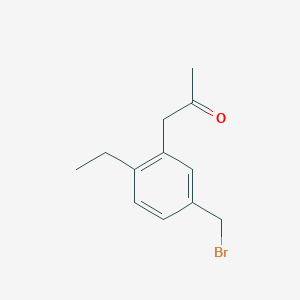

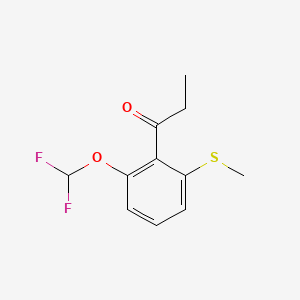
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)

